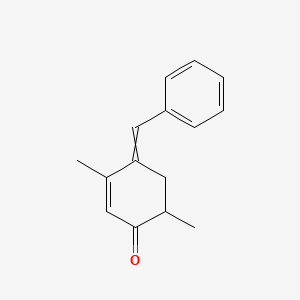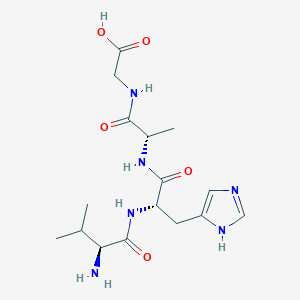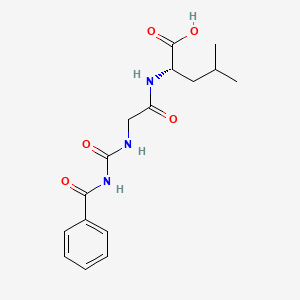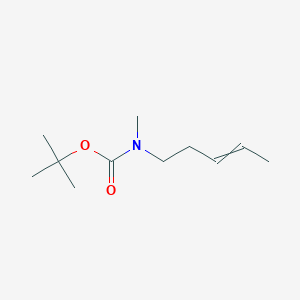
8-(2-Bromoacetamido)-N-phenyloctanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(2-Bromoacetamido)-N-phenyloctanamide is an organic compound that features a bromoacetamido group attached to an octanamide backbone with a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Bromoacetamido)-N-phenyloctanamide typically involves the reaction of 8-amino-N-phenyloctanamide with bromoacetyl bromide. The reaction is carried out in an organic solvent such as dichloromethane under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
8-(2-Bromoacetamido)-N-phenyloctanamide can undergo several types of chemical reactions:
Substitution Reactions: The bromoacetamido group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles such as thiols, amines, and alkoxides can react with the bromoacetamido group.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, thiol substitution would yield a thioether derivative.
Oxidation: Oxidized products may include carboxylic acids or ketones.
Reduction: Reduced products may include primary or secondary amines.
Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and amine.
Applications De Recherche Scientifique
8-(2-Bromoacetamido)-N-phenyloctanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules and potential drug candidates.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: The compound can be used to study enzyme inhibition and protein modification due to its reactive bromoacetamido group.
Mécanisme D'action
The mechanism of action of 8-(2-Bromoacetamido)-N-phenyloctanamide involves the reactivity of the bromoacetamido group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the thiol groups in cysteine residues of proteins. This covalent modification can alter the function of the target protein, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromoacetamide: A simpler compound with similar reactivity due to the presence of the bromoacetamido group.
N-Phenylacetamide: Lacks the bromoacetamido group but shares the phenylacetamide structure.
8-Amino-N-phenyloctanamide: The precursor in the synthesis of 8-(2-Bromoacetamido)-N-phenyloctanamide.
Uniqueness
This compound is unique due to its combination of a long alkyl chain, a phenyl group, and a reactive bromoacetamido group. This combination imparts specific chemical reactivity and potential biological activity that is not found in simpler analogs.
Propriétés
Numéro CAS |
651767-97-4 |
|---|---|
Formule moléculaire |
C16H23BrN2O2 |
Poids moléculaire |
355.27 g/mol |
Nom IUPAC |
8-[(2-bromoacetyl)amino]-N-phenyloctanamide |
InChI |
InChI=1S/C16H23BrN2O2/c17-13-16(21)18-12-8-3-1-2-7-11-15(20)19-14-9-5-4-6-10-14/h4-6,9-10H,1-3,7-8,11-13H2,(H,18,21)(H,19,20) |
Clé InChI |
NMTZCUZKQIVIGB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)CCCCCCCNC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(3-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12533580.png)
![4-(4'-Acetyl[1,1'-biphenyl]-4-yl)thiophene-2-carboxylic acid](/img/structure/B12533581.png)

![4-Piperidinone, 1-[(4-nitrophenyl)methyl]-](/img/structure/B12533599.png)


![3-(1,2-Benzoxazol-3-yl)-9-fluoro-5H-[1]benzopyrano[4,3-b]pyridine](/img/structure/B12533618.png)
![3-Methyl-2-[2-(piperidin-1-yl)ethoxy]-4-propoxybenzaldehyde](/img/structure/B12533637.png)
![2-(4-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B12533641.png)
![(2S)-2-(2-Methylprop-2-en-1-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B12533644.png)


